molecular formula C10H10BrNO B8285159 2-Cyanomethoxy-3-methylbenzyl bromide

2-Cyanomethoxy-3-methylbenzyl bromide

Cat. No. B8285159
M. Wt: 240.10 g/mol
InChI Key: WKZPEPYQSLALEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyanomethoxy-3-methylbenzyl bromide is a useful research compound. Its molecular formula is C10H10BrNO and its molecular weight is 240.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Cyanomethoxy-3-methylbenzyl bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyanomethoxy-3-methylbenzyl bromide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Cyanomethoxy-3-methylbenzyl bromide

Molecular Formula

C10H10BrNO

Molecular Weight

240.10 g/mol

IUPAC Name

2-[2-(bromomethyl)-6-methylphenoxy]acetonitrile

InChI

InChI=1S/C10H10BrNO/c1-8-3-2-4-9(7-11)10(8)13-6-5-12/h2-4H,6-7H2,1H3

InChI Key

WKZPEPYQSLALEE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CBr)OCC#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Triphenylphosphine (15.2 g, 57.8 mmoles) is added to 2-cyanomethoxy-3-methylbenzylalcohol (9.3 g, 52.5 mmoles, example 23) in THF (175 mL). The mixture is stirred until homogeneous and cooled to 0° C., followed by addition, in three portions, of N-bromosuccinimide (10.3 g, 57.8 mmoles). After 90 minutes the reaction is concentrated and the residue purified by column chromatography (silica, 5:1 hex: EtOAc) to yield the title compound as a pale yellow crystalline solid. MS (EI) 239, 241 (M)+, Br pattern.
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
9.3 g
Type
reactant
Reaction Step One
Name
Quantity
175 mL
Type
solvent
Reaction Step One
Quantity
10.3 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Triphenylphosphine (15.2 g, 57.8 mmoles) is added to (2-Hydroxymethyl-6-methyl-phenoxy)-acetonitrile (9.3 g, 52.5 mmoles) in THF (175 mL). The mixture is stirred until homogeneous and cooled to 0° C., followed by addition, in three portions, of N-bromosuccinimide (10.3 g, 57.8 mmoles). After 90 minutes the reaction is concentrated and the residue purified by column chromatography (silica, 5:1 hex:EtOAc) to yield the title compound as a pale yellow crystalline solid. MS (EI) 239, 241 (M)+, Br pattern.
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
9.3 g
Type
reactant
Reaction Step One
Name
Quantity
175 mL
Type
solvent
Reaction Step One
Quantity
10.3 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.